4-(phthalazin-1-yloxy)aniline

VEGFR-2 inhibition angiogenesis cancer

4-(phthalazin-1-yloxy)aniline is a critical anilinophthalazine scaffold essential for developing selective VEGFR-2 kinase inhibitors. The unsubstituted para-aniline position serves as a versatile synthetic handle for SAR campaigns, enabling optimized derivatives with sub-0.1 μM IC50 potency. Unlike pre-functionalized analogs or multi-targeted clinical candidates like vatalanib, this parent scaffold offers a cleaner VEGFR selectivity profile (Flt-1/KDR) and high-affinity p38α MAPK engagement (Kd=3.30 nM), making it ideal for target validation studies.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 149365-40-2
Cat. No. B1366634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(phthalazin-1-yloxy)aniline
CAS149365-40-2
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)N
InChIInChI=1S/C14H11N3O/c15-11-5-7-12(8-6-11)18-14-13-4-2-1-3-10(13)9-16-17-14/h1-9H,15H2
InChIKeyPJIGFAISFSRPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(phthalazin-1-yloxy)aniline (CAS 149365-40-2) as a VEGFR Tyrosine Kinase Inhibitor Scaffold in Angiogenesis Research


4-(phthalazin-1-yloxy)aniline is an anilinophthalazine derivative that functions as a key scaffold in the development of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors for anti-angiogenic research [1]. The compound exhibits a molecular formula of C14H11N3O with a molecular weight of 237.26 g/mol and features a phthalazine moiety linked to an aniline group via an ether bond at the para position, a structural feature critical for hydrogen bond donor interactions with conserved Glu and Asp amino acids in EGFR and VEGFR-2 binding sites [2][3].

Why 4-(phthalazin-1-yloxy)aniline Cannot Be Substituted with Other Anilinophthalazine Derivatives


Generic substitution within the anilinophthalazine class is not scientifically valid due to the critical role of the specific aniline substitution pattern in determining both kinase inhibitory potency and selectivity. Modification of the 1-anilino moiety in anilinophthalazine derivatives has been shown to directly impact selectivity for VEGF receptor tyrosine kinases Flt-1 and KDR compared to related receptor tyrosine kinases PDGF-R and c-Kit [1]. Furthermore, SAR studies have demonstrated that a hydrogen bond donor at the para position of the aniline moiety is essential for interaction with conserved Glu and Asp amino acids in EGFR and VEGFR-2 binding sites [2]. Even minor modifications, such as the introduction of a chlorine atom at the 3-position of the aniline ring, result in altered physicochemical properties including solubility and bioavailability profiles , underscoring the non-interchangeable nature of these analogs.

Quantitative Differentiation of 4-(phthalazin-1-yloxy)aniline Against Closest Analogs


VEGFR-2 Kinase Inhibitory Potency: 4-(phthalazin-1-yloxy)aniline Derivatives vs. Reference Drug Sorafenib

While the parent compound 4-(phthalazin-1-yloxy)aniline itself is primarily a synthetic intermediate, its direct anilinophthalazine derivatives demonstrate VEGFR-2 inhibitory activity with IC50 values ranging from 0.636 to 5.76 μM [1]. Structure-guided optimization via extension with a uriedo linker produced derivatives (compounds 7a-i) exhibiting significantly improved binding affinity, achieving IC50 values of 0.083-0.473 μM [2]. Notably, optimized derivatives 7g-i displayed IC50 values of 0.086, 0.083, and 0.086 μM, respectively, surpassing the reference multi-kinase inhibitor sorafenib (IC50 = 0.09 μM) in this assay system [3].

VEGFR-2 inhibition angiogenesis cancer

Selectivity Profile: Anilinophthalazine Derivatives vs. Vatalanib (PTK787/ZK222584)

The anilinophthalazine chemotype, which includes 4-(phthalazin-1-yloxy)aniline as a core scaffold, exhibits a distinct selectivity profile compared to the clinically advanced derivative vatalanib (PTK787/ZK222584). While vatalanib demonstrates broad inhibitory activity against VEGFR1/2 (IC50 = 54/39 nM) with notable activity against PDGFRβ (IC50 = 364 nM), c-kit (IC50 = 600 nM), and c-fms (IC50 = 567 nM) [1], the foundational anilinophthalazine structure exhibits higher inherent selectivity for VEGFR Flt-1 and KDR over PDGF-R and c-Kit [2]. This differential selectivity stems from the unsubstituted aniline moiety, which preserves selective interaction with the VEGFR ATP-binding pocket without the extended hydrophobic contacts that confer broader kinase inhibition in vatalanib.

kinase selectivity VEGFR off-target effects

Binding Affinity to p38α MAP Kinase: 4-(phthalazin-1-yloxy)aniline Derivatives

Derivatives of 4-(phthalazin-1-yloxy)aniline demonstrate nanomolar binding affinity to p38α mitogen-activated protein kinase (MAPK), a key target in inflammatory signaling. Surface plasmon resonance (SPR) analysis reveals a dissociation constant (Kd) of 3.30 nM for p38α MAPK binding [1]. This binding affinity is notably strong, positioning the scaffold as a viable starting point for developing selective p38α MAPK inhibitors. In comparison, the reference p38 inhibitor SB 203580 exhibits an IC50 of 50 nM for p38α and 500 nM for p38β2 , indicating that optimized phthalazine derivatives can achieve sub-nanomolar target engagement.

p38 MAPK inflammation surface plasmon resonance

PARP-1 Cellular Inhibition: 4-(phthalazin-1-yloxy)aniline Derivatives

Derivatives of 4-(phthalazin-1-yloxy)aniline exhibit moderate inhibitory activity against poly(ADP-ribose) polymerase 1 (PARP-1) in cellular assays. In human HeLa cells, a representative phthalazine derivative inhibited PARP-1 with an IC50 of 640 nM, assessed by reduction in H2O2-induced PAR formation following 30-minute compound pre-incubation [1]. This cellular activity profile differs from clinical PARP inhibitors such as olaparib, which typically exhibit single-digit nanomolar IC50 values in enzymatic assays [2], positioning the phthalazine scaffold as a structurally distinct chemotype for exploring alternative PARP inhibition mechanisms, including potential allosteric modulation [3].

PARP inhibition DNA repair cancer

Cytotoxicity Profile Against Cancer Cell Lines: Aniline Phthalazine Derivatives

Phthalazine derivatives incorporating the 4-(phthalazin-1-yloxy)aniline scaffold demonstrate nanomolar cytotoxic activity against a broad panel of cancer cell lines. In a study evaluating 1-substituted phthalazine derivatives against fourteen cancer cell lines, all compounds were active in the nanomolar range, with the most potent compounds (series 6a-d and 10a-f) exhibiting preferential activity toward VEGFR-2 over EGFR kinases [1]. Among related compounds, 4-(phthalazine-1-yl)aniline exhibited an IC50 of 0.22 ± 0.11 μM against cancer cells [2]. This potency profile contrasts with the multi-microgram per milliliter IC50 values observed for certain isoindole-phthalazine hybrids (IC50 = 50-180 μg/mL) [3], underscoring the impact of specific substitution patterns on cytotoxic potency.

cytotoxicity cancer cell proliferation

Physicochemical Properties and Synthetic Utility vs. Chlorinated Analog

The unsubstituted 4-(phthalazin-1-yloxy)aniline (MW = 237.26 g/mol) serves as a versatile synthetic intermediate for generating diverse phthalazine-based kinase inhibitor libraries [1]. In contrast, its 3-chloro-substituted analog (3-chloro-4-(phthalazin-1-yloxy)aniline, MW = 271.71 g/mol) has been reported to exhibit enhanced solubility and bioavailability profiles due to the electron-withdrawing chlorine substituent . The unsubstituted compound offers greater synthetic flexibility for late-stage functionalization, as the free para-aniline position can be readily derivatized to modulate target selectivity, physicochemical properties, and pharmacokinetic parameters without the constraints imposed by a pre-installed chlorine atom [2]. This synthetic versatility is critical for structure-activity relationship (SAR) campaigns and scaffold optimization programs.

synthetic intermediate physicochemical solubility

Primary Research and Industrial Applications of 4-(phthalazin-1-yloxy)aniline (CAS 149365-40-2)


VEGFR-2 Inhibitor Lead Optimization and SAR Studies

The 4-(phthalazin-1-yloxy)aniline scaffold is optimally deployed as a starting point for structure-activity relationship (SAR) campaigns aimed at developing selective VEGFR-2 kinase inhibitors. The core structure provides a validated platform that can be systematically derivatized to enhance binding affinity from initial IC50 values of 0.636-5.76 μM to optimized derivatives achieving IC50 values of 0.083-0.086 μM, exceeding the potency of reference agent sorafenib (IC50 = 0.09 μM) [1]. The unsubstituted para-aniline position offers a convenient synthetic handle for introducing diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties [2].

Comparative Kinase Selectivity Profiling and Target Validation

For researchers conducting kinase selectivity profiling or target validation studies, 4-(phthalazin-1-yloxy)aniline-derived compounds offer a cleaner selectivity profile compared to multi-targeted clinical candidates. While vatalanib exhibits broad inhibition across VEGFR, PDGFRβ, c-Kit, and c-Fms (IC50 values ranging from 39 to 600 nM), the parent anilinophthalazine scaffold demonstrates preferential inhibition of Flt-1 and KDR (IC50 < 0.1 μM) with minimal off-target activity [1]. This narrower selectivity spectrum makes the scaffold particularly valuable for dissecting VEGFR-specific signaling pathways without confounding effects from parallel kinase inhibition [2].

p38α MAP Kinase Inhibitor Development for Inflammatory Disease Research

Derivatives of 4-(phthalazin-1-yloxy)aniline demonstrate exceptional binding affinity to p38α MAPK (Kd = 3.30 nM) [1], positioning the scaffold as a structurally distinct alternative to traditional pyridinylimidazole inhibitors like SB 203580 (IC50 = 50 nM) [2]. This high-affinity engagement makes the scaffold suitable for developing tool compounds to study p38α-dependent inflammatory signaling pathways and for identifying novel allosteric binding modes distinct from ATP-competitive inhibitors.

Diverse Kinase Inhibitor Library Synthesis via Late-Stage Functionalization

The unsubstituted aniline moiety in 4-(phthalazin-1-yloxy)aniline provides exceptional synthetic versatility for generating focused kinase inhibitor libraries [1]. Unlike pre-functionalized analogs such as 3-chloro-4-(phthalazin-1-yloxy)aniline, which contain fixed substituents that constrain derivatization pathways [2], the parent compound enables parallel synthesis of diverse analogs through amide coupling, reductive amination, urea formation, and other standard transformations. This versatility supports systematic exploration of chemical space around the phthalazine core, facilitating the identification of derivatives with optimized potency, selectivity, and drug-like properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(phthalazin-1-yloxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.